

2-Chloro-6-fluoro-3-methylphenylacetic acid molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-fluoro-3-methylphenylacetic acid
Cat. No.:	B053226

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-6-fluoro-3-methylphenylacetic Acid**: Molecular Structure and Weight

Introduction

2-Chloro-6-fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid. Its specific arrangement of chloro, fluoro, and methyl groups on the phenylacetic acid backbone makes it a compound of interest in synthetic organic chemistry and potentially in the development of novel chemical entities for various applications, including pharmaceuticals and materials science. Understanding its precise molecular structure and weight is fundamental to its application and study. This guide provides a detailed overview of these core characteristics for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural architecture of **2-Chloro-6-fluoro-3-methylphenylacetic acid** is defined by a phenyl ring substituted with four different groups: a chlorine atom, a fluorine atom, a methyl group, and an acetic acid moiety. The specific positioning of these substituents is crucial to its chemical identity and reactivity. The formal IUPAC name, 2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid, precisely describes this arrangement.

The molecular formula for this compound is $C_9H_8ClFO_2$.^[1]^[2] This formula dictates the elemental composition and is the basis for calculating its molecular weight. For unambiguous

digital representation and database searching, several line notations are used, including the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI).[\[1\]](#)

- SMILES:CC1=C(C(=C(C=C1)F)CC(=O)O)Cl[\[1\]](#)
- InChI:InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)[\[1\]](#)

These notations provide a standardized, machine-readable format that precisely defines the molecule's topology and stereochemistry.

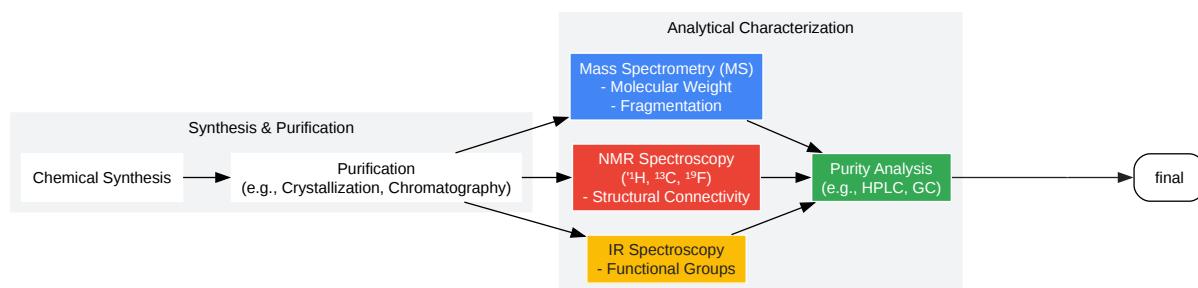
Structural Diagram

A 2D representation of the molecule illustrates the connectivity of the atoms and the arrangement of the substituents on the phenyl ring.

Caption: 2D structure of **2-Chloro-6-fluoro-3-methylphenylacetic acid**.

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. It is calculated based on the atomic weights of its constituent elements.


Property	Value	Source
Molecular Formula	C ₉ H ₈ ClFO ₂	PubChem [1]
Molecular Weight	202.61 g/mol	Oakwood Chemical [2]
Monoisotopic Mass	202.01968 Da	PubChem [1]
CAS Number	261762-92-9	2a biotech [3] , XIAMEN EQUATION CHEMICAL [4]

The molecular weight (202.61 g/mol) is the average mass based on the natural isotopic abundance of the elements.[\[2\]](#) The monoisotopic mass (202.01968 Da) is the mass calculated using the mass of the most abundant isotope of each element.[\[1\]](#) This latter value is particularly

important in high-resolution mass spectrometry for accurate mass determination and empirical formula confirmation.

Experimental Workflow for Characterization

The verification of the molecular structure and weight of a synthesized compound like **2-Chloro-6-fluoro-3-methylphenylacetic acid** follows a logical and rigorous experimental workflow. This ensures the identity, purity, and integrity of the material, which is a cornerstone of trustworthy scientific research.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the synthesis and analytical characterization of a chemical compound.

Methodologies for Structural Elucidation

- **Mass Spectrometry (MS):** This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula ($\text{C}_9\text{H}_8\text{ClFO}_2$).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts,

integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms. For this specific compound, ^{19}F NMR would also be crucial to confirm the presence and environment of the fluorine atom.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances would be expected for the carboxylic acid O-H and C=O stretches, as well as signals corresponding to the aromatic ring and C-halogen bonds.

This multi-technique approach ensures a self-validating system where the data from each experiment must be consistent with the proposed structure, thereby guaranteeing the trustworthiness of the compound's identification.

Conclusion

The molecular identity of **2-Chloro-6-fluoro-3-methylphenylacetic acid** is precisely defined by its formula, $\text{C}_9\text{H}_8\text{ClFO}_2$, and its molecular weight of 202.61 g/mol .[\[1\]](#)[\[2\]](#) Its structure is unambiguously represented by standard chemical notations and can be rigorously confirmed through a combination of modern analytical techniques. This foundational knowledge is essential for any researcher or scientist intending to utilize this compound in further studies or developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-chloro-6-fluoro-3-methylphenylacetic acid ($\text{C}_9\text{H}_8\text{ClFO}_2$)
[pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-6-fluoro-3-methylphenylacetic acid [oakwoodchemical.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. equationchemical.com [equationchemical.com]
- To cite this document: BenchChem. [2-Chloro-6-fluoro-3-methylphenylacetic acid molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b053226#2-chloro-6-fluoro-3-methylphenylacetic-acid-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com